2-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate
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Overview
Description
2-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the reaction of ethyl 2,4-dioxo-4-(4-R-phenyl)butanoates with hydroxylamine base. This reaction proceeds in good to excellent yields and is suitable for large-scale production . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazole ring or other functional groups.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact molecular targets and pathways can vary, but they often involve key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
- Ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate
- Ethyl 5-(4-ethoxyphenyl)-1,3-oxazole-4-carboxylate
- Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate
- Ethyl 5-(phenoxymethyl)oxazole-4-carboxylate
Comparison: 2-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Properties
Molecular Formula |
C16H10FNO3 |
---|---|
Molecular Weight |
283.25 g/mol |
IUPAC Name |
(2-fluorophenyl) 5-phenyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C16H10FNO3/c17-12-8-4-5-9-14(12)20-16(19)13-10-15(21-18-13)11-6-2-1-3-7-11/h1-10H |
InChI Key |
GPBANSSLOAZDRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC=C3F |
Origin of Product |
United States |
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